Bis(pentane-2,4-dionato-O,O')lead
Overview
Description
Bis(pentane-2,4-dionato-O,O’)lead: is an organometallic compound with the chemical formula C₁₀H₁₄O₄Pb. It is also known as lead(II) acetylacetonate. This compound is characterized by the presence of lead coordinated to two pentane-2,4-dionato ligands, forming a stable complex. It is commonly used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(pentane-2,4-dionato-O,O’)lead typically involves the reaction of lead(II) acetate with acetylacetone (pentane-2,4-dione) in an organic solvent such as ethanol. The reaction is carried out under reflux conditions to ensure complete formation of the complex. The general reaction can be represented as follows:
Pb(CH₃COO)₂+2CH₃COCH₂COCH₃→Pb(C₅H₇O₂)₂+2CH₃COOH
Industrial Production Methods: Industrial production of bis(pentane-2,4-dionato-O,O’)lead follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is typically purified by recrystallization from an appropriate solvent.
Chemical Reactions Analysis
Types of Reactions: Bis(pentane-2,4-dionato-O,O’)lead undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) complexes.
Reduction: It can be reduced to lead(0) under specific conditions.
Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligand exchange reactions using other β-diketones or phosphine ligands.
Major Products Formed:
Oxidation: Lead(IV) acetylacetonate complexes.
Reduction: Metallic lead.
Substitution: New lead complexes with different ligands.
Scientific Research Applications
Bis(pentane-2,4-dionato-O,O’)lead has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other lead-containing compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential use in radiopharmaceuticals and as a contrast agent in medical imaging.
Industry: Employed in the production of lead-based materials and as a stabilizer in polymers.
Mechanism of Action
The mechanism of action of bis(pentane-2,4-dionato-O,O’)lead involves its ability to coordinate with various ligands and form stable complexes. The molecular targets include nucleophilic sites on biomolecules and other chemical species. The pathways involved in its action are primarily related to its coordination chemistry and the stability of the lead-ligand bonds.
Comparison with Similar Compounds
Bis(pentane-2,4-dionato-O,O’)zinc: Similar structure but with zinc instead of lead.
Bis(pentane-2,4-dionato-O,O’)copper: Copper analog with different coordination properties.
Bis(pentane-2,4-dionato-O,O’)calcium: Calcium-based complex with distinct reactivity.
Uniqueness: Bis(pentane-2,4-dionato-O,O’)lead is unique due to the presence of lead, which imparts specific chemical and physical properties not found in its zinc, copper, or calcium analogs. These properties include higher density, different redox behavior, and distinct coordination chemistry.
Properties
IUPAC Name |
lead(2+);(Z)-4-oxopent-2-en-2-olate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Pb/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNUWSQNTAFLDC-FDGPNNRMSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Pb+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Pb+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4Pb | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15282-88-9 | |
Record name | Bis(pentane-2,4-dionato-O,O')lead | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015282889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(pentane-2,4-dionato-O,O')lead | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.733 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.